molecular formula C18H24N4O4 B2737892 N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894021-65-9

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2737892
CAS No.: 894021-65-9
M. Wt: 360.414
InChI Key: AKYXGLLFIFYOHT-UHFFFAOYSA-N
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Description

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The methoxyphenyl group and pyrrolidinone moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxyphenyl)-N4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxamide
  • N1-[2-(3-methoxyphenyl)ethyl]piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the pyrrolidinone moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-26-15-4-2-3-14(10-15)22-11-13(9-16(22)23)20-18(25)21-7-5-12(6-8-21)17(19)24/h2-4,10,12-13H,5-9,11H2,1H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYXGLLFIFYOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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